1-(2-fluoroethyl)-1H-1,2,4-triazole
Description
1-(2-Fluoroethyl)-1H-1,2,4-triazole is a fluorinated triazole derivative characterized by a 2-fluoroethyl substituent attached to the 1-position of the 1,2,4-triazole ring. The introduction of fluorine enhances lipophilicity, metabolic stability, and bioavailability compared to non-fluorinated analogs, making it a promising candidate for pharmaceutical and agrochemical applications .
Properties
CAS No. |
265643-99-0 |
|---|---|
Molecular Formula |
C4H6FN3 |
Molecular Weight |
115.11 g/mol |
IUPAC Name |
1-(2-fluoroethyl)-1,2,4-triazole |
InChI |
InChI=1S/C4H6FN3/c5-1-2-8-4-6-3-7-8/h3-4H,1-2H2 |
InChI Key |
RQDMGGDDXVMRSF-UHFFFAOYSA-N |
SMILES |
C1=NN(C=N1)CCF |
Canonical SMILES |
C1=NN(C=N1)CCF |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
1-(2-fluoroethyl)-1H-1,2,4-triazole derivatives have been shown to exhibit significant antimicrobial properties. Research indicates that triazole compounds can serve as effective antibacterial agents against a range of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and various Gram-positive and Gram-negative bacteria. For instance, derivatives of 1,2,4-triazoles have demonstrated minimum inhibitory concentration (MIC) values comparable to established antibiotics such as ofloxacin and clinafloxacin .
Antifungal Properties
The antifungal activity of 1-(2-fluoroethyl)-1H-1,2,4-triazole is notable, particularly against pathogenic fungi. Studies have reported that triazole derivatives can inhibit fungal growth effectively. For example, certain synthesized triazole compounds exhibited antifungal activity with MIC values significantly lower than those of traditional antifungal agents like ketoconazole .
Data Table: Antimicrobial Activity of Triazole Derivatives
| Compound | Target Pathogen | MIC (µg/mL) | Reference |
|---|---|---|---|
| 1-(2-fluoroethyl)-triazole | MRSA | 0.25 | |
| 1-(2-fluoroethyl)-triazole | E. coli | 0.5 | |
| 1-(2-fluoroethyl)-triazole | C. albicans | 0.01 |
Agricultural Applications
Fungicides
In agriculture, the incorporation of triazoles into fungicidal formulations has proven beneficial. The compound's ability to disrupt fungal cell membrane synthesis makes it a valuable candidate for developing new fungicides. Research has shown that triazole-based fungicides can outperform existing commercial products in efficacy against crop pathogens .
Herbicides
Fluorinated triazoles have also been explored as herbicides due to their selective toxicity towards certain plant species while being safe for others. This selectivity is crucial for developing sustainable agricultural practices .
Materials Science Applications
Polymer Chemistry
The unique properties of 1-(2-fluoroethyl)-1H-1,2,4-triazole derivatives extend into materials science. They are being investigated for their potential use in creating advanced polymers with enhanced thermal stability and mechanical properties. The incorporation of triazole units can improve the overall performance of polymeric materials in various applications .
Luminescent Materials
Recent studies have highlighted the synthesis of luminescent triazole derivatives that exhibit high quantum yields. These materials are being developed for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices .
Case Studies
Case Study 1: Antimicrobial Development
A series of studies focused on synthesizing new triazole derivatives revealed that modifications at specific positions on the triazole ring significantly enhanced antibacterial activity against MRSA strains. For instance, derivatives with electron-withdrawing groups showed improved efficacy compared to their non-fluorinated counterparts .
Case Study 2: Agricultural Efficacy
Field trials conducted with a new formulation containing fluorinated triazoles demonstrated a marked reduction in fungal infections in crops compared to traditional treatments. The results indicated not only higher efficacy but also lower application rates needed for effective disease control .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The 1,2,4-triazole core is common among analogs, but substituents dictate functional properties. Key structural differences include:
Fluorine in the target compound likely improves membrane permeability compared to non-fluorinated derivatives like letrozole .
Key Research Findings
- Fluorine’s Role : Fluorinated triazoles exhibit enhanced pharmacokinetics due to increased lipophilicity and metabolic stability .
- Synthetic Flexibility : Triazole derivatives can be tailored for diverse applications via substitution at the 1-position, as seen in letrozole (anticancer) and fluconazole (antifungal) .
- Activity-Structure Relationship : Bulky substituents (e.g., diarylmethyl in ) enhance anti-mitotic activity, while small fluorinated groups optimize antifungal penetration .
Preparation Methods
Reaction Conditions and Reagents
- Alkylating Agents : 2-Fluoroethyl bromide or 2-fluoroethyl tosylate are preferred due to their reactivity.
- Base : Potassium hydroxide (KOH) or sodium hydride (NaH) in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
- Temperature : Reflux conditions (60–80°C) for 6–12 hours.
Example Protocol :
- Dissolve 1H-1,2,4-triazole (1.0 eq) in anhydrous THF under nitrogen.
- Add NaH (1.2 eq) at 0°C and stir for 30 minutes.
- Introduce 2-fluoroethyl bromide (1.1 eq) dropwise and reflux for 8 hours.
- Quench with water, extract with ethyl acetate, and purify via column chromatography.
Challenges :
- Regioselectivity : N1 vs. N4 alkylation. Unprotected reactions yield ~60% N1 product with 15–20% N4 isomer.
- Byproducts : Over-alkylation (quaternized triazolium salts) occurs at higher temperatures or excess alkylating agent.
Protective Group Strategies for Regiocontrol
To circumvent selectivity issues, protective groups are employed to block competing nitrogen sites.
Trimethylsilyl (TMS) Protection
Adapted from CN113651762A, this method uses lithium diisopropylamide (LDA) to deprotonate N4, followed by TMS protection:
- Treat 1H-1,2,4-triazole with LDA (2.2 eq) in THF at −78°C.
- Add trimethylchlorosilane (1.1 eq) to form 5-trimethylsilyl-1H-1,2,4-triazole.
- Alkylate N1 with 2-fluoroethyl bromide using K₂CO₃ in DMF at 50°C.
- Deprotect with tetrabutylammonium fluoride (TBAF) to yield 1-(2-fluoroethyl)-1H-1,2,4-triazole.
Advantages :
Pellizzari Reaction for Ring Formation
The Pellizzari reaction constructs the triazole ring from hydrazine derivatives and carbonyl compounds, enabling in situ incorporation of the 2-fluoroethyl group.
Microwave-Assisted Synthesis
A greener approach involves:
- React 2-fluoroethylhydrazine with glyoxal (1:1 ratio) in water.
- Irradiate at 150°C for 15 minutes under microwave conditions.
- Acidify with HCl and isolate via crystallization.
Outcomes :
Post-Synthetic Fluorination
This two-step method avoids direct handling of fluorinated alkylating agents:
- Alkylation : React 1H-1,2,4-triazole with 2-chloroethyl bromide (yield: 75–80%).
- Fluorination : Treat 1-(2-chloroethyl)-1H-1,2,4-triazole with DAST (diethylaminosulfur trifluoride) in dichloromethane at −20°C.
Optimization Notes :
Comparative Analysis of Methods
| Method | Starting Materials | Yield (%) | Regioselectivity | Key Challenges |
|---|---|---|---|---|
| Direct Alkylation | 1H-1,2,4-triazole, R-X | 60–65 | Moderate (N1:N4 = 3:1) | Byproduct formation |
| TMS Protection | 1H-1,2,4-triazole, TMSCl | 68–72 | High (>95% N1) | Multi-step synthesis |
| Pellizzari Reaction | Hydrazine, glyoxal | 65 | N/A | Limited substrate availability |
| Post-Synthetic Fluorination | 1-(2-chloroethyl) derivative | 70–75 | High | Handling hazardous fluorinating agents |
Industrial-Scale Considerations
- Cost Efficiency : Direct alkylation is preferred for large-scale production despite lower selectivity, as protective group strategies increase complexity.
- Safety : DAST requires stringent temperature control (−20°C) to prevent exothermic decomposition.
- Purification : Column chromatography is avoided industrially; crystallization from heptane/toluene mixtures is standard.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(2-fluoroethyl)-1H-1,2,4-triazole, and how can reaction conditions be tailored to improve yield?
- Methodological Answer : Synthesis typically involves cyclization of precursors under controlled conditions. For example, fluorinated triazoles can be synthesized via nucleophilic substitution or cyclization reactions using catalysts like Lewis acids (e.g., ZnCl₂) and solvents such as DMSO or THF. Evidence from continuous-flow processes (yield: 63% for analogous compounds) suggests optimizing parameters like temperature, residence time, and reagent stoichiometry improves efficiency . Characterization via LC-MS and NMR ensures structural fidelity.
Q. How do solvent properties influence the physicochemical behavior of 1-(2-fluoroethyl)-1H-1,2,4-triazole, and what experimental techniques are critical for analysis?
- Methodological Answer : Solvent polarity and hydrogen-bonding capacity significantly affect solubility and pKa. For example, polar aprotic solvents (e.g., DMF) enhance stability during reactions. Techniques like UV-Vis spectroscopy and potentiometric titration in 47 solvents (as studied for similar triazoles) provide pKa data, while HPLC with C18 columns monitors purity and degradation .
Q. What are the foundational biological screening protocols for assessing antimicrobial activity in fluorinated triazoles?
- Methodological Answer : Use standardized assays like broth microdilution (CLSI guidelines) to determine MIC (Minimum Inhibitory Concentration) against bacterial/fungal strains (e.g., S. aureus, C. albicans). Structural analogs, such as 4-fluoro-1-methyl-benzo-triazole, show activity via membrane disruption or enzyme inhibition, suggesting similar mechanisms for the target compound .
Advanced Research Questions
Q. How can computational methods resolve contradictions in structure-activity relationships (SAR) for 1-(2-fluoroethyl)-1H-1,2,4-triazole derivatives?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and MD simulations identify binding affinities to targets like CYP51 (fungal sterol biosynthesis) or COX-2 (inflammatory pathways). For example, triazole derivatives with electron-withdrawing groups (e.g., -F) show enhanced activity due to increased lipophilicity and target interaction . Conflicting SAR data may arise from solvent effects or stereochemistry, requiring QM/MM calculations to clarify .
Q. What strategies mitigate environmental persistence of fluorinated triazoles while maintaining efficacy?
- Methodological Answer : Assess environmental fate using OECD 307 guidelines for soil/water degradation. Propiconazole analogs (t₁/₂: 30–150 days) suggest fluorinated triazoles may persist, but structural modifications (e.g., hydroxylation sites) can enhance biodegradability. LC-MS/MS quantifies metabolites, while QSAR models predict eco-toxicity .
Q. How can enantiomeric resolution improve the pesticidal activity of 1-(2-fluoroethyl)-1H-1,2,4-triazole derivatives?
- Methodological Answer : Chiral HPLC (e.g., Chiralpak AD-H column) separates enantiomers, as seen in optically active triazole pesticides. The (+)-enantiomer of a related compound showed 10× higher fungicidal activity, suggesting similar stereospecificity. Kinetic studies (e.g., CD spectroscopy) verify stability under field conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
